molecular formula C36H56O12 B3001508 Suavissimoside R1 CAS No. 95645-51-5

Suavissimoside R1

Cat. No. B3001508
CAS RN: 95645-51-5
M. Wt: 680.832
InChI Key: YXSQSVWHKZZWDD-CLJDQYFASA-N
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Description

Suavissimoside R1 is a triterpenoid saponin compound that has been isolated from the roots of Rubus parvifollus L. This compound has demonstrated a protective effect on dopaminergic neurons against MPP+ toxicity, suggesting its potential as an anti-Parkinson's disease drug . This compound is one of the minor glycosides found in the sweet leaves of Rubus suavissimus, which is known for its sweet-tasting compounds such as rubusoside and other suaviosides .

Synthesis Analysis

The synthesis of this compound involves its isolation from the roots of Rubus parvifollus L. The process includes the use of macroporous adsorption resin and preparative RP-HPLC to purify the compound. The method developed for the isolation of this compound is reported to be simple, reproducible, and efficient, yielding a final product with a purity of more than 98% .

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using various spectroscopic techniques, including mass spectrometry (MS), infrared spectrometry (IR), ultraviolet spectrometry (UV), and nuclear magnetic resonance (NMR). These methods have confirmed the identity of this compound and have allowed for a detailed understanding of its molecular structure .

Chemical Reactions Analysis

This compound can undergo hydrolysis to yield its aglycone. This process has been studied to evaluate the pharmacological effects of both the glycoside and its aglycone. Interestingly, while this compound exhibits neuroprotective effects and potential anti-Parkinson's disease activity, its aglycone does not show the same pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized through the use of chromatographic and spectroscopic techniques. The compound's purity, solubility, and stability are important factors for its potential therapeutic use. The preparative HPLC method used for its isolation ensures a high-purity product suitable for further pharmacological studies .

Scientific Research Applications

  • Neuroprotective Effects in Parkinson's Disease :

    • Suavissimoside R1 has been identified as having neuroprotective properties against MPP+ toxicity, suggesting potential as an anti-Parkinson's disease drug. It was found to significantly alleviate the death of dopaminergic neurons induced by MPP+ in rat mesencephalic cultures (Zhan-Yang Yu et al., 2008).
    • Another study on the hydrolysate of this compound revealed that while this compound itself showed protective effects against neurotoxicity in Parkinson's disease models, its aglycone did not exhibit the same effects. This highlights the specificity of this compound’s active role in anti-Parkinson's disease potential (Chen Ru-zhu, 2011).
  • Isolation and Identification :

    • Methods for isolating and purifying this compound from Herb Rubi Parvifolii have been developed, highlighting the technical processes behind obtaining this compound for research and potential therapeutic applications (Ren Lingyan, 2007).
    • The compound was also isolated and identified in studies focusing on the chemical constituents of Rubus Parvifolius L., underlining its natural occurrence and the methods for its extraction (D. Shu, 2005).
  • Other Research Applications :

    • Research on related compounds, such as notoginsenoside R1 and other triterpenoids, can provide insights into the broader spectrum of potential therapeutic applications of similar compounds. These studies often explore effects on cellular models and animal studies, which can provide a context for understanding the potential of this compound (F. Abe et al., 1987).

properties

IUPAC Name

(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O12/c1-17-9-12-36(30(45)48-28-25(41)24(40)23(39)20(16-37)47-28)14-13-32(3)18(26(36)35(17,6)46)7-8-21-31(2)15-19(38)27(42)34(5,29(43)44)22(31)10-11-33(21,32)4/h7,17,19-28,37-42,46H,8-16H2,1-6H3,(H,43,44)/t17-,19-,20-,21-,22-,23-,24+,25-,26-,27+,28+,31-,32-,33-,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSQSVWHKZZWDD-FPLSKCGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is Suavissimoside R1 and where is it found?

A: this compound, also known as Suavissimoside F1, is a triterpenoid saponin primarily isolated from the roots of the plant Rubus parvifolius L. [, , ]. It has also been identified in other plant species, including Lawsonia inermis and Rubus crataegifolius [, , , ].

Q2: What are the potential therapeutic benefits of this compound?

A: Research suggests that this compound exhibits neuroprotective effects, particularly against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in dopaminergic neurons [, ]. This finding suggests its potential as a therapeutic agent for Parkinson's disease. Additionally, studies indicate that this compound contributes to the anti-fatigue properties of Rubus parvifolius L. extracts [].

Q3: How was the structure of this compound elucidated?

A: The structure of this compound has been confirmed through various spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared spectrometry (IR), and ultraviolet spectrometry (UV) [, , , ].

Q4: Has this compound been tested in animal models of disease?

A: Yes, this compound has demonstrated efficacy in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). In this model, this compound significantly increased dopamine content in the corpus striatum, indicating a protective effect on dopaminergic neurons []. Further, it displayed anti-fatigue properties in a mouse forced swimming test, suggesting potential benefits for fatigue management [].

Q5: Has the relationship between the structure of this compound and its activity been investigated?

A: Interestingly, research indicates that the aglycone form of this compound does not exhibit the same neuroprotective effects as the complete glycoside molecule []. This finding highlights the importance of the sugar moiety in the pharmacological activity of this compound and underscores the need for further investigation into structure-activity relationships.

Q6: Are there any methods to isolate and purify this compound for research purposes?

A: Yes, researchers have successfully isolated and purified this compound from plant sources using various techniques. These include column chromatography with silica gel, macroporous adsorption resin, and preparative high-performance liquid chromatography (HPLC) [, , ]. These methods facilitate the production of highly pure this compound for further scientific investigations and potential development as a therapeutic agent.

Q7: Have any computational studies been conducted on this compound?

A: Molecular docking and molecular dynamics simulations have been employed to investigate the potential of this compound and related compounds as inhibitors of the main protease (Mpro) of SARS-CoV-2 []. These in silico studies provide valuable insights into the potential antiviral activities of this compound and warrant further investigation through in vitro and in vivo experiments.

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